Acacetin exhibits strong antioxidant activity. Studies suggest it can scavenge free radicals, which are unstable molecules that damage cells and contribute to various diseases []. Research has explored its potential role in mitigating oxidative stress linked to conditions like neurodegenerative diseases and aging [, ].
Acacetin's anti-inflammatory properties are another area of scientific investigation. Studies have observed its ability to suppress the production of inflammatory mediators, potentially offering benefits for conditions like arthritis and inflammatory bowel disease [, ].
The anti-proliferative and pro-apoptotic (cell death) effects of Acacetin have led researchers to explore its potential use in cancer treatment [, ]. Studies have investigated its ability to target specific cancer cell signaling pathways, although further research is needed to determine its efficacy [].
Acacetin is a naturally occurring flavone, specifically a 4′-O-methylated derivative of apigenin. Its chemical formula is C₁₆H₁₂O₅, and it is found in various plants, including Robinia pseudoacacia (black locust), Turnera diffusa (damiana), and Betula pendula (silver birch) . Acacetin exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The mechanism of action of acacetin is still under investigation. However, research suggests it might exert its effects through various pathways, including [, ]:
Acacetin has been reported to possess numerous biological properties, including:
Acacetin has diverse applications in:
Acacetin shares structural similarities with several other flavonoids. Here are some comparable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Apigenin | Flavone | Parent compound of acacetin; lacks methyl group at 4′. |
Genkwanin | Methoxylated flavone | Similar structure but with different methylation pattern. |
Thevetiaflavone | Methoxylated flavone | Exhibits distinct biological activities compared to acacetin. |
Acacetin's unique methylation at the 4′ position distinguishes it from its parent compound apigenin and other similar flavones. This modification enhances its bioactivity and stability, contributing to its efficacy as a therapeutic agent.
Acacetin has been detected in more than two hundred species, mainly in the families Asteraceae and Lamiaceae [1]. Extraction still supplies most commercial material and relies on hydrolysis of glycosides (for example linarin) followed by chromatographic purification. Representative yields are set out in Table 1.
Plant source (dried tissue) | Reported acacetin content | Extraction technique (key step) | Reference |
---|---|---|---|
Chrysanthemum morifolium cv. Aboukyu petals | 0.71 ± 0.13 µmol g⁻¹ dry weight [2] | Boiling-water infusion followed by high-performance liquid chromatography | [2] |
Chrysanthemum morifolium cv. Enmeiraku petals | 0.78 ± 0.16 µmol g⁻¹ dry weight [2] | As above | [2] |
Saussurea involucrata whole plant | Qualitative presence confirmed; isolated for pharmacological studies [3] | Sequential 70% ethanol extraction → liquid–liquid partition → column chromatography | [3] |
Mixed Asteraceae–Lamiaceae species (>200 taxa) | Broad range, up to low-milligram per gram levels [1] | Liquid-liquid extraction, column chromatography, high-performance liquid chromatography, capillary electrophoresis [1] | [1] |
Modern “green” auxiliary methods such as ultrasonic, microwave or high-pressure assisted extraction shorten processing time and improve flavone recovery while reducing solvent volumes [4] [5].
Early routes employ the Baker–Venkataraman rearrangement of 2-acyloxy-acetophenones (Scheme I–III of Zhao and co-workers) [6]. Key quantitative data are summarised in Table 2.
Route | Key reagent/base | Overall isolated yield of acacetin | Notes | Reference |
---|---|---|---|---|
I | Phloroglucinol → 2,4,6-trihydroxy-acetophenone then 4-methoxy-benzoyl chloride | Low (≈20%) | Multistep, low material throughput | [6] |
II | Lithium bis(trimethylsilyl)amide deprotonation, direct coupling | 28% | Generates 1,3-diketone directly | [6] |
III | Potassium carbonate-promoted one-pot aroylation | 45% | Simple work-up, bench-scale reproducible | [6] |
IV | High-temperature two-component cyclocondensation (Mentzer) | ≈20% | 250 °C melt; no catalyst | [6] |
Improved two-component method | 4-Dimethylaminopyridine catalyst, 200 °C, 3 h | >80% | Catalyst accelerates trans-esterification, Fries rearrangement and cyclisation | [6] |
These conventional protocols tolerate various B-ring substituents and remain useful for multigram preparation where microwave equipment is unavailable.
Microwave irradiation shortens reaction times from hours to minutes and often raises yields.
Method | Reaction medium | Microwave conditions | Acacetin yield | Scale | Reference |
---|---|---|---|---|---|
One-step condensation of ethyl 3-(4-methoxyphenyl)-3-oxopropionate with phloroglucinol | Polyethylene glycol-1000 | 915 MHz, 180 °C, 10 min | 84% [7] | Demonstrated up to 100-fold scale-up [8] | [7] [8] |
Solvent-free “grindstone” synthesis of flavones | Neat reactants, catalytic acetic acid | Domestic microwave, 120 °C, 5 min | 80–90% (library of 51 flavones) [9] | Environmentally benign (no solvents) | [9] |
These intensified processes provide rapid, cleaner access to acacetin and analogues and are compatible with continuous-flow microwave reactors for kilogram manufacture.
Reconstruction of the plant pathway in microbes offers sustainable production from simple carbon sources. Essential enzymatic steps are shown below:
glucose → tyrosine (engineered shikimate route) → p-coumaric acid (tyrosine ammonia lyase) → p-coumaroyl-coenzyme A (4-coumarate-coenzyme A ligase) → naringenin-chalcone (chalcone synthase plus malonyl-coenzyme A synthetase) → naringenin (chalcone isomerase) → apigenin (flavone synthase I) → acacetin (flavone 4′-O-methyl-transferase from Plagiochasma appendiculatum) [10].
Single-strain achievements:
Host organism | Engineering strategy | Carbon source | Titer of acacetin | Reference |
---|---|---|---|---|
Streptomyces albidoflavus | Chromosomal integration of flavone synthase I and flavone 4′-O-methyl-transferase genes | Glucose | 5.8 mg L⁻¹ [11] | [11] |
Although titers remain modest, these results confirm the feasibility of using actinomycetes as alternative hosts with innate polyketide capacity.
Dividing the long pathway between specialised strains alleviates metabolic burden and balancing issues.
Co-culture composition | Inoculation optimisation | Carbon source | Titer (48 h shake flask) | Improvement versus monoculture | Reference |
---|---|---|---|---|---|
Two-strain Escherichia coli (upstream tyrosine module + downstream flavone module) | 1:1 to 1:19 tested; optimum 1:10 | Glucose | 12.9 mg L⁻¹ | 3.1-fold | [10] |
Three-strain Escherichia coli (additional booster for malonyl-coenzyme A supply) | 1:1:1 ratio after screening | Glucose | 20.3 mg L⁻¹ | 4.83-fold | [12] [10] |
Key findings: (a) pathway partitioning prevents accumulation of toxic intermediates, (b) inoculation ratio strongly affects flux distribution, and (c) the modular design is readily extendable to flavone analogues.
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